2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde
Overview
Description
(R)-Campholenic aldehyde, also known as fema 3592, belongs to the class of organic compounds known as monocyclic monoterpenoids. These are monoterpenoids containing 1 ring in the isoprene chain (R)-Campholenic aldehyde is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, (R)-campholenic aldehyde is primarily located in the cytoplasm (R)-Campholenic aldehyde participates in a number of enzymatic reactions. In particular, (R)-campholenic aldehyde can be biosynthesized from cyclopentene and acetaldehyde (R)-Campholenic aldehyde can also be converted into 2-(2, 2, 3-trimethylcyclopent-3-enyl)acrylaldehyde. Outside of the human body, (R)-campholenic aldehyde can be found in fruits. This makes (R)-campholenic aldehyde a potential biomarker for the consumption of this food product.
Alpha-campholenaldehyde is an aldehyde that is acetaldehyde in which one of the methyl hydrogens is substituted by a 2,2,3-trimethylcyclopent-3-en-1-yl group. It is a constituent of the essential oil extracted from Angasomyrtus salina. It has a role as a fragrance and a plant metabolite. It is a monocyclic compound and an alpha-CH2-containing aldehyde. It derives from an acetaldehyde. It derives from a hydride of a cyclopentene.
Scientific Research Applications
Enantioselective Analysis
2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)-but-2-enol, closely related to 2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde, is a synthetic fragrance with a sandalwood-like odor. The importance of enantiomers in such compounds is highlighted, as the (R)-enantiomer is solely responsible for the sandalwood-like odor. Enantioselective analysis is vital in sensory quality control of these compounds. The synthesis involves u-campholene aldehyde, making the purity of the starting materials critical for the final product quality. Enantioselective gas chromatography using tert-butyldimethylsilylated-cyclodextrin derivatives as chiral GC phases is used for analysis (Bilke & Mosandl, 2001).
Catalytic Rearrangement
The compound undergoes rapid and selective isomerization to form industrially significant derivatives under the influence of catalytic amounts of aminium salts. This process highlights the compound's reactivity and its potential application in synthesizing valuable industrial chemicals (Lopez et al., 1994).
Natural Occurrence and Synthesis
In the essential oil of Juniperus communis L. (fruit), the campholenic aldehyde, closely related to this compound, has been identified. This discovery marks the first time the natural occurrence of this compound system was reported, opening avenues for exploring natural sources and synthesis methods (Thomas, 1972).
Multicomponent Condensation
The compound participates in multicomponent condensation reactions to form complex organic molecules. This aspect is significant in the field of organic chemistry, where such reactions are fundamental for creating diverse molecular structures (Dyachenko & Dyachenko, 2015).
Role in Synthesis of Prostaglandin Analogs
The compound is used as a key building block in synthetic approaches to 15-deoxy-Δ12,14-prostaglandin J2. This demonstrates its utility in synthesizing complex biological molecules, which can have significant pharmacological applications (Gimazetdinov et al., 2019).
Cycloisomerization Reactions
The compound is involved in PtCl(2)-catalyzed cycloisomerization of 1,6-enynes, leading to the formation of 1-alkenylbicyclo[3.1.0]hexanes. This reaction is a key part of synthetic organic chemistry, providing a pathway to synthesize bicyclic structures (Ye et al., 2009).
DNA Adduct Formation
This compound, like acetaldehyde, can form DNA adducts. This is significant in understanding the compound's interactions with biological systems and its potential mutagenic and carcinogenic properties (Wang et al., 2000).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde is the olfactory receptor OR2AT4 , a G-protein-coupled receptor (GPCR) also expressed in human primary keratinocytes .
Mode of Action
This compound, acting as an agonist of the olfactory receptor OR2AT4, stimulates this receptor . This interaction with its target leads to a series of biochemical reactions that result in decreased apoptosis and increased production of the anagen-prolonging growth factor IGF-1 .
Biochemical Pathways
The stimulation of OR2AT4 by this compound triggers a cascade of biochemical reactions. These reactions lead to the decreased apoptosis (programmed cell death) and increased production of IGF-1 , a growth factor that prolongs the anagen phase of hair growth .
Pharmacokinetics
It’s worth noting that the compound has been predicted aseasily biodegradable , which might influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action include enhanced hair growth in human scalp hair follicles . This is achieved through the stimulation of OR2AT4, which leads to decreased apoptosis and increased production of the anagen-prolonging growth factor IGF-1 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is used as a flavoring substance in food products , suggesting that its action and stability might be affected by factors such as pH, temperature, and the presence of other ingredients.
Biochemical Analysis
Biochemical Properties
2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde plays a significant role in biochemical reactions due to its aldehyde functional group. This group allows it to participate in various oxidation-reduction reactions. The compound interacts with enzymes such as aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids. Additionally, it can form Schiff bases with amino groups in proteins, leading to potential modifications in protein function .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways by interacting with receptors on the cell surface. This interaction can lead to changes in gene expression and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in oxidative stress responses, potentially leading to increased production of reactive oxygen species (ROS) and subsequent cellular damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. For example, the compound can inhibit or activate enzymes by forming covalent bonds with their active sites. This interaction can lead to changes in enzyme activity and subsequent alterations in metabolic pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade into various byproducts, which may have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular and metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenase and cytochrome P450, leading to the formation of carboxylic acids and other metabolites. These metabolic pathways can influence the compound’s biological activity and its effects on cellular function. Additionally, the compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For instance, it may be transported into cells via specific transporters and distributed to different cellular compartments. This distribution can influence the compound’s activity and its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. This localization can affect the compound’s biological activity and its impact on cellular processes .
Properties
IUPAC Name |
2-(2,2,3-trimethylcyclopent-3-en-1-yl)acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8-4-5-9(6-7-11)10(8,2)3/h4,7,9H,5-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCGGWYLHSJRFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C1(C)C)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859874 | |
Record name | 3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; refreshing sweet-woody odour | |
Record name | 2,2,3-Trimethylcyclopent-3-en-1-yl acetaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/900/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
Record name | 2,2,3-Trimethylcyclopent-3-en-1-yl acetaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/900/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.918-0.924 | |
Record name | 2,2,3-Trimethylcyclopent-3-en-1-yl acetaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/900/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
91819-58-8, 4501-58-0 | |
Record name | Campholenic aldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91819-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091819588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .alpha.-Campholenal | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96743 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | .alpha.-Campholenal | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58148 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2,2,3-trimethylcyclopent-3-ene-1-acetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.561 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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